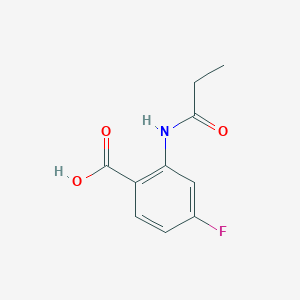

4-fluoro-N-propionylanthranilic acid

描述

属性

CAS 编号 |

128992-63-2 |

|---|---|

分子式 |

C10H10FNO3 |

分子量 |

211.19 g/mol |

IUPAC 名称 |

4-fluoro-2-(propanoylamino)benzoic acid |

InChI |

InChI=1S/C10H10FNO3/c1-2-9(13)12-8-5-6(11)3-4-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |

InChI 键 |

YJBGBNAJUVVBSV-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)NC1=C(C=CC(=C1)F)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Structural Analogues and Key Properties

The table below compares 4-fluoro-N-propionylanthranilic acid with related compounds, focusing on molecular features and applications:

Functional Group Analysis

- Fluorine vs. Other Halogens: Fluorine’s high electronegativity increases acidity and stabilizes aromatic rings compared to chlorine or nitro groups (e.g., 2-amino-3-chlorobenzoic acid in ), which may alter reactivity in coupling reactions .

- N-Acyl vs.

- Amino Acid Derivatives: Unlike 4-fluoro-L-phenylalanine (a proteinogenic amino acid analogue), the anthranilic acid backbone lacks a side chain, limiting its use in peptide synthesis but favoring small-molecule applications .

准备方法

Starting Material: Alkyl 3-Chloro-4-Fluoro-Benzoate

The synthesis begins with alkyl 3-chloro-4-fluoro-benzoate (Formula II in), typically prepared via esterification of 3-chloro-4-fluoro-benzoyl chloride (Formula V) with a lower aliphatic alcohol (e.g., methanol or ethanol). The reaction is exothermic and proceeds quantitatively under anhydrous conditions to avoid acid formation.

Reaction Conditions for Esterification

| Parameter | Value |

|---|---|

| Alcohol | Methanol or ethanol |

| Molar ratio (V:alcohol) | 1:2 to 1:10 |

| Temperature | Reflux (spontaneous heating) |

| Yield | ~100% (theoretical) |

Nitration of Alkyl 3-Chloro-4-Fluoro-Benzoate

Nitration introduces a nitro group at the ortho position relative to the chlorine atom. A mixture of concentrated sulfuric and nitric acids is used, with strict temperature control to prevent side reactions.

Nitration Parameters

| Parameter | Value |

|---|---|

| Nitrating agent | H₂SO₄/HNO₃ mixture |

| Temperature | <30°C |

| Reaction time | 3–4 hours (with overnight stirring) |

| Yield | 85–90% (methyl 5-chloro-4-fluoro-2-nitro-benzoate) |

Reduction of Nitro Intermediate

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants like ammonium formate. This step may proceed without isolating intermediates.

Reduction Conditions

| Parameter | Value |

|---|---|

| Reductant | H₂/Pd-C or ammonium formate |

| Solvent | Isopropanol or ethanol |

| Temperature | 25–80°C |

| Yield | >90% (crude) |

Hydrolysis to 4-Fluoro-Anthranilic Acid

The ester is hydrolyzed in a basic medium (e.g., NaOH) to yield 4-fluoro-anthranilic acid. Acidic work-up precipitates the product.

Hydrolysis Parameters

| Parameter | Value |

|---|---|

| Base | 20% NaOH |

| Temperature | 80°C (reflux) |

| Work-up | Adjust to pH 4.5 with HCl |

| Purification | Crystallization (ethyl acetate) |

| Final yield | 70–80% (purity ≥98%) |

N-Propionylation of 4-Fluoro-Anthranilic Acid

Acylation with Propionyl Chloride

The amino group of 4-fluoro-anthranilic acid is acylated using propionyl chloride in the presence of a base to scavenge HCl.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or THF |

| Base | Pyridine or triethylamine |

| Temperature | 0°C → room temperature |

| Molar ratio (acid:Cl) | 1:1.2 |

| Reaction time | 4–6 hours |

| Yield | 75–85% (crude) |

Alternative Method: Propionic Anhydride

Propionic anhydride offers a milder acylation route, though it requires longer reaction times.

Alternative Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Catalyst | None (self-catalyzed) |

| Temperature | 100–120°C |

| Reaction time | 12–24 hours |

| Yield | 65–75% |

Work-up and Purification

Post-acylation, the product is isolated by solvent evaporation and purified via recrystallization or column chromatography.

Purification Details

| Method | Conditions |

|---|---|

| Recrystallization | Ethyl acetate/hexane |

| Column chromatography | Silica gel, eluent: CH₂Cl₂/MeOH (9:1) |

| Final purity | ≥95% (HPLC) |

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Melting point | 199–203°C (lit.) |

| Molecular weight | 231.22 g/mol |

| Solubility | Soluble in DCM, THF, ethanol |

Industrial Scalability and Challenges

Process Optimization

Yield Comparison of Methods

| Method | Precursor yield | Acylation yield | Overall yield |

|---|---|---|---|

| Propionyl chloride | 80% | 85% | 68% |

| Propionic anhydride | 80% | 70% | 56% |

Applications and Derivatives

4-Fluoro-N-propionylanthranilic acid serves as an intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Its quinazolone derivatives exhibit antiviral activity .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluoro-N-propionylanthranilic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing a fluorine substituent at the 4-position of the anthranilic acid core, followed by N-propionylation. A common approach is via diazotization of 4-fluoroanthranilic acid under controlled temperatures (0–5°C) to avoid side reactions, followed by coupling with propionyl chloride in anhydrous conditions. Purification often employs recrystallization from ethanol or acetic acid, as demonstrated in analogous anthranilic acid derivatives . Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity to minimize hydrolysis of the propionyl group.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodological Answer : Structural confirmation relies on NMR (¹H, ¹³C, and ¹⁹F) to identify fluorine substitution and propionyl group integration. IR spectroscopy verifies carbonyl (C=O) and amine (N-H) functional groups. Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and isotopic patterns. Impurity profiling, particularly for residual propionyl chloride or unreacted intermediates, is critical for pharmacological applications .

Q. What are the primary pharmacological targets studied for this compound, and how are in vitro assays designed to evaluate bioactivity?

- Methodological Answer : This compound is often screened for anti-inflammatory and analgesic activity due to structural similarities to NSAID precursors like N-phenylanthranilic acid. In vitro assays include COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods. Cell viability (MTT assay) and cytokine profiling (e.g., IL-6, TNF-α in macrophage cultures) are standard. Assay design must account for fluorinated derivatives’ enhanced lipophilicity, requiring adjusted solvent systems (e.g., DMSO concentration ≤0.1%) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., enzyme source, substrate concentration) or compound purity. A systematic approach includes:

- Replicating studies using identical protocols and reference standards.

- Meta-analysis of published data to identify confounding variables (e.g., cell line specificity, fluorophore interference in fluorometric assays).

- Computational modeling (e.g., molecular docking) to validate target binding affinity under differing experimental parameters .

- Example: Conflicting COX-2 inhibition results may stem from differences in recombinant vs. native enzyme sources, which alter kinetic parameters .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer : Fluorination enhances metabolic stability but may reduce aqueous solubility. Strategies include:

- Salt formation (e.g., sodium or lysine salts) to improve bioavailability.

- Prodrug design : Masking the carboxylic acid group as an ester to enhance membrane permeability, with enzymatic cleavage in target tissues.

- Nanoparticle encapsulation (e.g., PLGA polymers) for sustained release and reduced renal clearance. Pharmacokinetic parameters (t½, Cmax) are validated via LC-MS/MS in rodent plasma .

Q. How does the fluorine substituent at the 4-position influence the Structure-Activity Relationship (SAR) compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the acidity of the carboxylic acid group, enhancing target binding (e.g., COX-2 active site). SAR studies compare logP, pKa, and steric parameters via:

- Comparative bioassays with 4-H, 4-Cl, and 4-CH₃ analogs.

- X-ray crystallography or cryo-EM to map fluorine’s role in hydrogen bonding and van der Waals interactions.

- QSAR models to predict bioactivity shifts based on electronic and topological descriptors .

Q. What methodological challenges arise in scaling up this compound synthesis, and how are they addressed?

- Methodological Answer : Scale-up risks include exothermic reactions during diazotization and propionylation. Mitigation strategies:

- Flow chemistry for precise temperature control and safer handling of intermediates.

- Green chemistry principles : Replacing hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or ethyl acetate.

- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to track reaction progression and impurity formation .

Data Interpretation and Validation

Q. How should researchers address batch-to-batch variability in biological activity data for this compound?

- Methodological Answer : Variability often stems from subtle differences in crystallization (polymorphs) or residual solvents. Solutions include:

- Solid-state characterization (PXRD, DSC) to confirm crystalline consistency.

- Stability studies under accelerated conditions (40°C/75% RH) to identify degradation products.

- Bioassay normalization using internal controls (e.g., reference inhibitors) and statistical tools (ANOVA with post-hoc tests) .

Q. What advanced computational tools are used to predict the toxicological profile of this compound?

- Methodological Answer : In silico toxicity prediction employs:

- ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatotoxicity and cytochrome P450 inhibition.

- Molecular dynamics simulations to assess metabolite formation (e.g., defluorination products).

- Transcriptomics data integration (e.g., ToxCast) to identify off-target gene expression effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。